molecular formula C13H13FN2O B2913991 2-{7-Azabicyclo[2.2.1]heptan-7-yl}-6-fluoro-1,3-benzoxazole CAS No. 2415503-53-4

2-{7-Azabicyclo[2.2.1]heptan-7-yl}-6-fluoro-1,3-benzoxazole

Cat. No.: B2913991
CAS No.: 2415503-53-4
M. Wt: 232.258
InChI Key: VOGKROOXZRDZGT-UHFFFAOYSA-N
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Description

2-{7-Azabicyclo[2.2.1]heptan-7-yl}-6-fluoro-1,3-benzoxazole is a complex organic compound that features a unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a fluorine atom and a benzoxazole ring in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-{7-Azabicyclo[2.2.1]heptan-7-yl}-6-fluoro-1,3-benzoxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 7-azabicyclo[2.2.1]heptane nucleus: This can be achieved through a series of reactions starting from cyclohex-3-enecarboxylic acid, followed by Curtius rearrangement and stereoselective bromination.

    Introduction of the benzoxazole ring: This step involves the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable carboxylic acid or ester.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

2-{7-Azabicyclo[2.2.1]heptan-7-yl}-6-fluoro-1,3-benzoxazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites, using reagents such as sodium methoxide or potassium tert-butoxide.

    Electrophilic addition: The compound can undergo electrophilic addition reactions, particularly at the benzoxazole ring, using reagents like bromine or iodine.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted and functionalized derivatives of the original compound.

Scientific Research Applications

2-{7-Azabicyclo[2.2.1]heptan-7-yl}-6-fluoro-1,3-benzoxazole has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting nicotinic acetylcholine receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in research to understand its interactions with biological macromolecules and its potential effects on cellular processes.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

Mechanism of Action

The mechanism of action of 2-{7-Azabicyclo[2.2.1]heptan-7-yl}-6-fluoro-1,3-benzoxazole involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmission. The fluorine atom and the benzoxazole ring play crucial roles in enhancing the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

2-{7-Azabicyclo[2.2.1]heptan-7-yl}-6-fluoro-1,3-benzoxazole can be compared with other similar compounds, such as:

    Epibatidine: A potent nicotinic acetylcholine receptor agonist with a similar 7-azabicyclo[2.2.1]heptane nucleus.

    Nicotine: Another well-known nicotinic receptor agonist, but with a simpler structure lacking the benzoxazole ring.

    7-Azabicyclo[2.2.1]heptane derivatives: Various derivatives of this bicyclic structure have been studied for their biological activity and chemical properties.

The uniqueness of this compound lies in the combination of the 7-azabicyclo[2.2.1]heptane nucleus with the benzoxazole ring and the fluorine atom, which together confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(7-azabicyclo[2.2.1]heptan-7-yl)-6-fluoro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O/c14-8-1-6-11-12(7-8)17-13(15-11)16-9-2-3-10(16)5-4-9/h1,6-7,9-10H,2-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGKROOXZRDZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1N2C3=NC4=C(O3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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